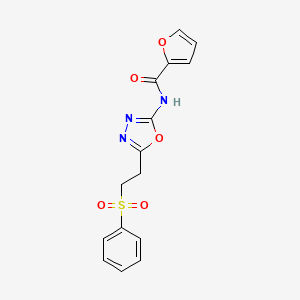

N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[5-[2-(benzenesulfonyl)ethyl]-1,3,4-oxadiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O5S/c19-14(12-7-4-9-22-12)16-15-18-17-13(23-15)8-10-24(20,21)11-5-2-1-3-6-11/h1-7,9H,8,10H2,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDTUCTBBIKPECS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC2=NN=C(O2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the phenylsulfonyl group: This step involves the reaction of the oxadiazole intermediate with a phenylsulfonyl chloride in the presence of a base such as triethylamine.

Coupling with furan-2-carboxylic acid: The final step involves the coupling of the phenylsulfonyl-substituted oxadiazole with furan-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The oxadiazole ring can be reduced to form corresponding amines.

Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Amines derived from the oxadiazole ring.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Compounds similar to N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide have shown promising antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazoles have been documented to exhibit significant activity against various bacterial and fungal strains . This suggests that the compound may also possess similar antimicrobial capabilities.

-

Anticancer Properties :

- The anticancer potential of oxadiazole derivatives has been extensively studied. Research indicates that compounds with the oxadiazole structure can inhibit tumor growth in various cancer cell lines. For example, studies on related compounds revealed significant growth inhibition in human tumor cell lines such as HeLa and MCF-7 . The structure-activity relationship (SAR) analysis indicates that modifications in substituents can enhance anticancer efficacy.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of various oxadiazole derivatives, one compound demonstrated an IC50 value of 0.5 µM against HCT-116 cells . This highlights the potential of N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide as a candidate for further investigation in cancer treatment.

Case Study 2: Antimicrobial Efficacy

Another study assessed a series of oxadiazole derivatives for their antimicrobial activity against common pathogens. The findings indicated that certain modifications led to enhanced effectiveness against resistant strains of bacteria . This suggests that N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide could be explored for its potential as a new antimicrobial agent.

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-fluoro-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide | Contains tetrahydronaphthalenyl group | Anticancer properties |

| N-[4(5-Methyl/phenyl)-1,3,4-oxadiazol-2-yl]-benzamide | Similar oxadiazole structure | Antimicrobial activity |

| N-(1,3,4-Oxadiazol-2-yl)arylcarboxylic acid amides | Aryl substituents similar to benzamide | Anti-inflammatory effects |

This table illustrates the versatility and potential applications of oxadiazole derivatives in medicinal chemistry. Each compound's unique substituents contribute to its specific biological activity and therapeutic potential.

Mechanism of Action

The mechanism of action of N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity. The furan ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Oxadiazole Ring

The substituents on the 1,3,4-oxadiazole ring significantly influence physicochemical and biological properties. Key analogs include:

Key Observations:

- Lipophilicity: The sulfonyl group increases lipophilicity, which may improve membrane permeability relative to analogs like a5 or 5d .

- Bioactivity: Analogs with bromobenzofuran (5d) exhibit tyrosinase inhibition, while phenyl-substituted derivatives (a5) show insecticidal activity. The target compound’s sulfonyl group may confer unique interactions with sulfonamide-binding enzymes .

Biological Activity

N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (CAS Number: 922475-82-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This compound features a complex structure that includes a furan ring and an oxadiazole moiety, which are known to contribute to various pharmacological properties.

Chemical Structure and Properties

The molecular formula of N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is C₁₉H₁₅N₃O₅S, with a molecular weight of 397.4 g/mol. The presence of the phenylsulfonyl group enhances its solubility and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₅N₃O₅S |

| Molecular Weight | 397.4 g/mol |

| CAS Number | 922475-82-9 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The benzofuran core can inhibit various enzymes and receptors, while the oxadiazole ring may form stable complexes with metal ions, enhancing biological activity. The phenylsulfonyl group facilitates transport across cell membranes, potentially increasing efficacy.

Anti-Cancer Activity

Research indicates that N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide exhibits significant anti-cancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer). The compound demonstrated an IC₅₀ value of approximately 25.72 ± 3.95 μM in inducing apoptosis in MCF cells .

Case Study:

In a study evaluating the efficacy of various synthesized compounds against tumor cell lines, N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide was among those tested for its inhibitory effects on cell proliferation. Results indicated that this compound significantly reduced tumor growth in mice models when administered at specified doses .

Antiviral Activity

The compound has also been investigated for its antiviral properties. It has shown potential as a non-nucleoside inhibitor against dengue virus polymerase. In vitro assays demonstrated submicromolar activity against multiple serotypes of the dengue virus .

Research Findings:

A high-throughput screening identified several derivatives with enhanced activity against dengue virus clinical isolates. The oxadiazole derivatives were particularly noted for their ability to inhibit viral replication effectively .

Synthesis Methods

The synthesis of N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide involves several steps:

- Formation of Benzofuran Core: Cyclization of ortho-hydroxyaryl ketones.

- Introduction of Oxadiazole Ring: Cyclization involving hydrazides and carboxylic acids.

- Phenylsulfonyl Group Attachment: Sulfonylation using phenylsulfonyl chloride.

- Final Coupling Reaction: Combining the benzofuran core with the oxadiazole ring under suitable conditions .

Q & A

Q. Basic

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., oxadiazole C=N at δ 160–165 ppm, sulfonyl groups at δ 120–130 ppm) .

- IR spectroscopy : Detects amide C=O (~1650 cm⁻¹) and sulfonyl S=O (~1350 cm⁻¹) stretches .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]+ ion) .

How can computational modeling predict the pharmacokinetic properties of this compound, and what validation methods are required?

Q. Advanced

- ADME prediction : Tools like SwissADME calculate logP (lipophilicity) and topological polar surface area (TPSA) to assess blood-brain barrier penetration or intestinal absorption .

- Molecular docking : Simulates binding to targets (e.g., kinases, GPCRs) using AutoDock Vina; validate with SPR or ITC to confirm binding affinities .

- Validation : Compare in silico predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

What strategies resolve contradictions in biological activity data across different assay systems for this compound?

Q. Advanced

- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time .

- Orthogonal assays : Confirm anticancer activity via both MTT (metabolic activity) and clonogenic (cell proliferation) assays .

- Mechanistic studies : Use siRNA knockdown or CRISPR to isolate target-specific effects .

What in vitro assays are recommended for preliminary evaluation of its antimicrobial or anticancer potential?

Q. Basic

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer : MTT assay (IC₅₀ in HeLa, MCF-7) and apoptosis markers (Annexin V/PI staining) .

- Selectivity : Compare cytotoxicity in normal cells (e.g., HEK293) .

How to design experiments to elucidate the mechanism of action involving specific biological targets?

Q. Advanced

- Target identification : Use affinity chromatography or pull-down assays with biotinylated analogs .

- Pathway analysis : RNA-seq or phosphoproteomics to map signaling cascades (e.g., MAPK/ERK) .

- Inhibitor co-treatment : Combine with known inhibitors (e.g., EGFR inhibitors) to assess synergistic effects .

What are the challenges in optimizing the synthetic pathway for scalability without compromising stereochemical integrity?

Q. Advanced

- Byproduct control : Monitor intermediates via TLC/HPLC to prevent racemization during amide coupling .

- Catalyst selection : Use chiral catalysts (e.g., BINOL) for enantioselective steps .

- Scale-up : Transition from batch to flow chemistry for exothermic reactions (e.g., cyclization) .

What are the critical parameters for stability testing under various storage conditions?

Q. Basic

- Temperature : Long-term stability at –20°C vs. accelerated degradation at 40°C/75% RH .

- Light sensitivity : Store in amber vials if UV-Vis shows photodegradation .

- Solvent selection : Use DMSO for stock solutions (avoid repeated freeze-thaw cycles) .

How to employ structure-activity relationship (SAR) studies to modify the compound's substituents for enhanced selectivity?

Q. Advanced

- Substituent variation : Replace phenylsulfonyl with heteroaromatic groups (e.g., pyridyl) to improve solubility .

- Bioisosteres : Swap oxadiazole with triazole to assess metabolic stability .

- 3D-QSAR : Use CoMFA/CoMSIA models to predict optimal substituent positions .

What interdisciplinary approaches integrate materials science perspectives to explore non-pharmaceutical applications?

Q. Advanced

- Polymer composites : Incorporate into conductive polymers (e.g., PEDOT) for optoelectronic devices .

- Coordination chemistry : Test metal-binding capacity (e.g., Cu²⁺, Fe³⁺) for catalytic applications .

- Surface functionalization : Use SAMs (self-assembled monolayers) to modify electrode surfaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.